molecular formula C19H24N2O5 B13966892 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

Cat. No.: B13966892
M. Wt: 360.4 g/mol
InChI Key: CKLJMKUDUSKYRF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is a synthetic organic compound that features a benzofuran moiety linked to a pyrrolidine ring through an acetic acid chain. The compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Boc Protection: The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during synthesis.

    Linking via Acetic Acid Chain: The final step involves linking the benzofuran and pyrrolidine moieties through an acetic acid chain, often using esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-yl-acetic acid: Lacks the pyrrolidine ring, simpler structure.

    Pyrrolidin-1-yl-acetic acid: Lacks the benzofuran moiety, different biological activity.

    Benzofuran-2-yl-(3-amino-pyrrolidin-1-yl)-acetic acid: Similar structure but without the Boc protection.

Uniqueness

Benzofuran-2-yl-(3-Boc-amino-pyrrolidin-1-yl)-acetic acid is unique due to the combination of the benzofuran and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C19H24N2O5/c1-19(2,3)26-18(24)12-8-9-21(16(12)20)15(17(22)23)14-10-11-6-4-5-7-13(11)25-14/h4-7,10,12,15-16H,8-9,20H2,1-3H3,(H,22,23)

InChI Key

CKLJMKUDUSKYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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